Compound Description: This compound represents a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities. It was synthesized as a variation on the imazodan series for potential treatment of congestive heart failure. []
Relevance: This compound shares a core dihydropyridazinone structure with the target compound, 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone. The primary difference lies in the substituent at the 6-position of the pyridazinone ring. While the target compound features a 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl group, this compound has a (E)-2-[4-(1H-imidazol-1-yl)phenyl]ethenyl substituent. This difference highlights the exploration of various substituents at the 6-position for modulating biological activity within this chemical class. []
Compound Description: This compound, known as CI-914, acts as a potent positive inotropic agent and serves as a starting point for developing novel cardiovascular drugs. Its positive inotropic effects are attributed to the selective inhibition of cardiac phosphodiesterase fraction III. []
Relevance: Similar to the previous compound, CI-914 shares the core dihydropyridazinone scaffold with 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone. It differs in the substituent at the 6-position, where it features a 4-(1H-imidazol-1-yl)phenyl group. This common structural element, alongside the reported cardiovascular activity, suggests that both compounds might belong to a class of molecules exhibiting similar pharmacological profiles. []
Compound Description: This group of compounds, specifically the 1H-imidazol-4-yl regioisomers, demonstrated potent positive inotropic activity and were strong inhibitors of cardiac phosphodiesterase fraction III. []
Relevance: This class of compounds, particularly the 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a), are structurally related to 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone by the shared presence of a pyridazinone ring. The variations in substituents on the imidazolyl group and the presence or absence of the 4,5-dihydro ring highlight the exploration of structure-activity relationships within this series. []
Compound Description: These novel pyridazinone derivatives were designed and synthesized for their potential antihypertensive activity. []
Relevance: While this class shares the dihydropyridazinone core with 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone, a key difference lies in the presence of a 4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl substituent at the 2-position of the pyridazinone ring in these compounds. This structural variation highlights the exploration of different heterocyclic substituents on the pyridazinone core for developing new antihypertensive agents. []
Compound Description: This series of sixteen compounds was synthesized to investigate their antiplatelet aggregation activity. The compounds were designed by incorporating different piperazine groups at the 4-position of the phenyl ring attached to the 6-position of the dihydropyridazinone core. []
Relevance: These compounds, specifically those with longer carbochains (n = 3, 4) on the piperazine substituent, showed promising antiplatelet aggregation activity. They are structurally related to 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone through the common dihydropyridazinone ring system and the presence of a phenyl group at the 6-position. This structural similarity, coupled with the observed biological activity, suggests a potential link between these compounds and the target compound in terms of their pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.